- Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of Norneocryptolepine, Organic Letters, 2019, 21(6), 1730-1734
Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)
2-(5-methoxy-2-nitrophenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile,5-methoxy-2-nitro-
- 2-(5-methoxy-2-nitrophenyl)acetonitrile
- 2-NITRO-5-METHOXYPHENYLACETONITRILE
- (5-methoxy-2-nitrophenyl)acetonitrile
- 2-(2-nitro-5-methoxyphenyl)acetonitrile
- 5-methoxy-2-nitrobenzeneacetonitrile
- Benzeneacetonitrile,5-methoxy-2-nitro
- (5-Methoxy-2-nitro-phenyl)-acetonitrile
- 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)
- 5-Methoxy-2-nitrophenylacetonitrile
- AB16549
- CS-0237047
- EN300-177016
- AC-12268
- AS-43149
- MFCD03840728
- AAPROLSGJIZKSF-UHFFFAOYSA-N
- AKOS005203191
- 89302-15-8
- Z1198163390
- (5-methoxy-2-nitrophenyl)-acetonitrile
- SCHEMBL2260013
- DTXSID50446398
- (5-Methoxy-2-nitro-phenyl)acetonitrile
-
- MDL: MFCD03840728
- Inchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
- InChI Key: AAPROLSGJIZKSF-UHFFFAOYSA-N
- SMILES: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1
Computed Properties
- Exact Mass: 192.05300
- Monoisotopic Mass: 192.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- Density: 1.268
- Boiling Point: 366.9°C at 760 mmHg
- Flash Point: 175.7°C
- Refractive Index: 1.559
- PSA: 78.84000
- LogP: 2.19268
2-(5-methoxy-2-nitrophenyl)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(5-methoxy-2-nitrophenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB450126-1 g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; . |
89302-15-8 | 95% | 1g |
€564.60 | 2023-07-18 | |
| abcr | AB450126-5 g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 5g |
€1,213.00 | 2022-06-10 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-1g |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 1g |
2120.11CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-5g |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 5g |
6360.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-500mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-250mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 250mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-100mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 100mg |
992.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-50mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 50mg |
831.08CNY | 2021-05-08 | |
| TRC | M266658-25mg |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M266658-50mg |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 50mg |
$ 95.00 | 2022-06-04 |
2-(5-methoxy-2-nitrophenyl)acetonitrile Production Method
Production Method 1
Production Method 2
- Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, Tetrahedron Letters, 2015, 56(1), 89-94
Production Method 3
- Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions, Organic Letters, 2016, 18(21), 5508-5511
Production Method 4
- An improved synthesis of 3-methyl-5-hydroxy protected indoles, Synthetic Communications, 1994, 24(6), 839-48
Production Method 5
- Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogen, Liebigs Annalen der Chemie, 1988, (3), 203-8
Production Method 6
- Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-Horsfiline, Journal of Organic Chemistry, 2001, 66(25), 8447-8453
Production Method 7
- Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenes, Journal of Organic Chemistry, 1984, 49(9), 1494-9
Production Method 8
- Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles, Journal of Organic Chemistry, 1985, 50(20), 3797-806
2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials
- 4-Chlorophenoxyacetonitrile
- 2-(dimethylcarbamothioyl)sulfanylacetonitrile
- Ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate
- 2-(BROMOMETHYL)-4-METHOXY-1-NITROBENZENE
2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products
2-(5-methoxy-2-nitrophenyl)acetonitrile Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-(5-methoxy-2-nitrophenyl)acetonitrile
Comprehensive Overview of 2-(5-Methoxy-2-Nitrophenyl)Acetonitrile (CAS No. 89302-15-8)
2-(5-Methoxy-2-nitrophenyl)acetonitrile (CAS No. 89302-15-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a methoxy group and a nitro substituent on the phenyl ring, makes it a versatile building block for synthesizing complex molecules. This compound has garnered significant attention due to its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for nitrophenyl derivatives like 2-(5-methoxy-2-nitrophenyl)acetonitrile has surged, driven by advancements in green chemistry and sustainable synthesis methods. Researchers are increasingly exploring its role in catalyzed reactions and photoactive materials, aligning with global trends toward eco-friendly industrial processes. The compound’s electron-withdrawing nitro group enhances reactivity, making it valuable for C-C coupling reactions and heterocyclic compound formation.
From a commercial perspective, CAS 89302-15-8 is often sought after for its purity and stability under controlled conditions. Laboratories prioritize high-grade variants for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its compatibility with microwave-assisted synthesis techniques further boosts its appeal, reducing reaction times and improving yields—a critical factor for cost-sensitive industries.
One of the most frequently asked questions about 2-(5-methoxy-2-nitrophenyl)acetonitrile revolves around its solubility profile and storage recommendations. The compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, but limited solubility in water. Proper storage in amber glass containers under inert atmospheres is advised to prevent degradation caused by light or moisture.
Innovative applications of this compound extend to organic electronics, where its nitro-aromatic backbone contributes to charge transport properties in thin-film transistors. Additionally, its derivatives are investigated for fluorescent probes in bioimaging, leveraging the methoxy group’s tunable electronic effects. Such interdisciplinary uses highlight its relevance in cutting-edge scientific fields.
For synthetic chemists, optimizing the reaction pathways of 89302-15-8 remains a key focus. Recent publications emphasize palladium-catalyzed cross-coupling and reductive amination protocols to access diverse pharmacophores. These methodologies align with the broader shift toward atom-efficient and waste-minimizing processes, addressing environmental concerns without compromising efficiency.
In summary, 2-(5-methoxy-2-nitrophenyl)acetonitrile (CAS No. 89302-15-8) stands as a pivotal compound in modern chemistry, bridging gaps between academia and industry. Its adaptability to green synthesis, coupled with expanding applications in life sciences and material engineering, ensures its enduring significance. As research continues to uncover novel functionalities, this compound will likely remain a staple in innovative chemical solutions.
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